molecular formula C10H13NO B1373992 2-Butanoyl-3-picoline CAS No. 1248102-78-4

2-Butanoyl-3-picoline

Cat. No.: B1373992
CAS No.: 1248102-78-4
M. Wt: 163.22 g/mol
InChI Key: SCPMQBUTISBDNT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 2-Butanoyl-3-picoline exhibits reactivity typical of both ketones and pyridines. The carbonyl group can undergo nucleophilic addition, reduction, and condensation reactions. The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds can add to the carbonyl group to form alcohols.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Condensation: Aldol condensation can occur in the presence of a base, forming β-hydroxy ketones or α,β-unsaturated ketones.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Butanoyl-3-picoline is not well-documented. given its structure, it is likely to interact with biological targets through its carbonyl and pyridine functional groups. These interactions may involve hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites .

Comparison with Similar Compounds

Uniqueness: 2-Butanoyl-3-picoline is unique due to the specific positioning of the butanoyl group on the pyridine ring, which may confer distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPMQBUTISBDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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